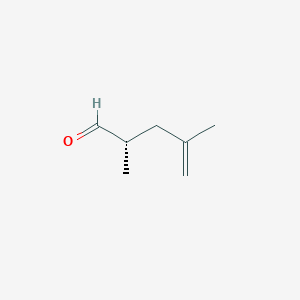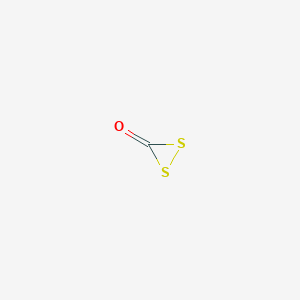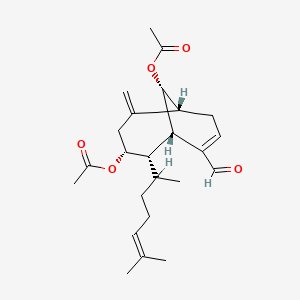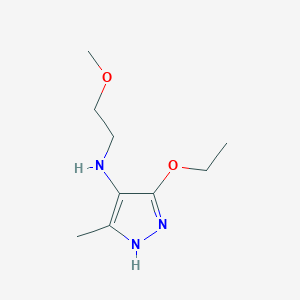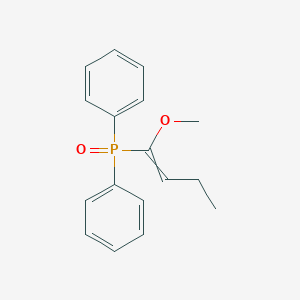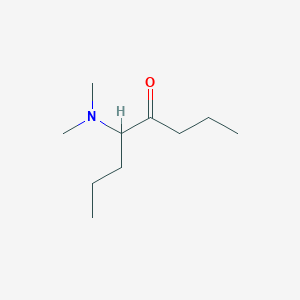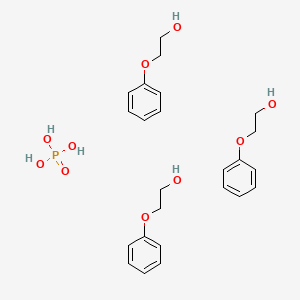![molecular formula C24H42O2 B14412935 [1,1-Bis(octyloxy)ethyl]benzene CAS No. 82181-92-8](/img/structure/B14412935.png)
[1,1-Bis(octyloxy)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1-Bis(octyloxy)ethyl]benzene: is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two octyloxy groups attached to the same carbon atom, which is also bonded to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Bis(octyloxy)ethyl]benzene typically involves the reaction of benzene with 1,1-dichloroethane in the presence of a base, followed by the substitution of chlorine atoms with octyloxy groups. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like potassium carbonate or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1-Bis(octyloxy)ethyl]benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octyloxy groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols, and other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: [1,1-Bis(octyloxy)ethyl]benzene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a model molecule to study the interactions of benzene derivatives with biological macromolecules such as proteins and nucleic acids.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of [1,1-Bis(octyloxy)ethyl]benzene involves its interaction with various molecular targets. The octyloxy groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- [1,1-Bis(hexyloxy)ethyl]benzene
- [1,1-Bis(decyloxy)ethyl]benzene
- [1,1-Bis(dodecyloxy)ethyl]benzene
Comparison: Compared to its analogs, [1,1-Bis(octyloxy)ethyl]benzene has a balanced hydrophobicity due to the octyloxy groups, making it more versatile in various applications. Its unique structure allows for specific interactions with biological targets, which may not be as pronounced in compounds with shorter or longer alkyl chains.
Propriétés
Numéro CAS |
82181-92-8 |
|---|---|
Formule moléculaire |
C24H42O2 |
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
1,1-dioctoxyethylbenzene |
InChI |
InChI=1S/C24H42O2/c1-4-6-8-10-12-17-21-25-24(3,23-19-15-14-16-20-23)26-22-18-13-11-9-7-5-2/h14-16,19-20H,4-13,17-18,21-22H2,1-3H3 |
Clé InChI |
XZJQCTYYXJWCSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(C)(C1=CC=CC=C1)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane](/img/structure/B14412853.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol](/img/structure/B14412855.png)
![4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14412856.png)


![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene)](/img/structure/B14412871.png)
